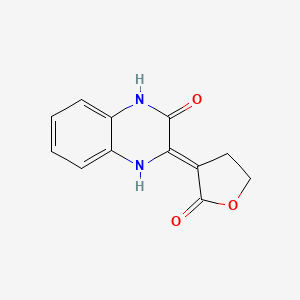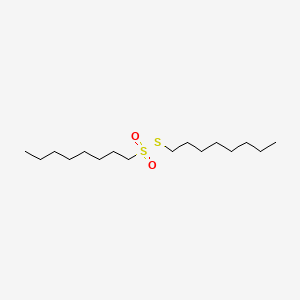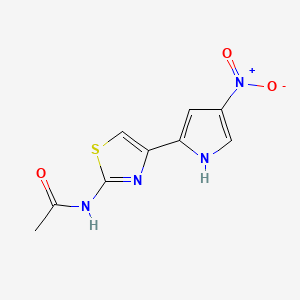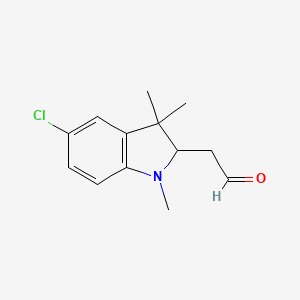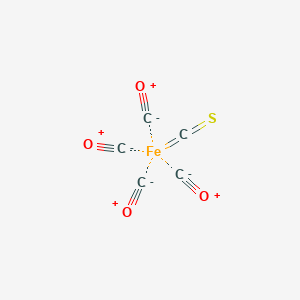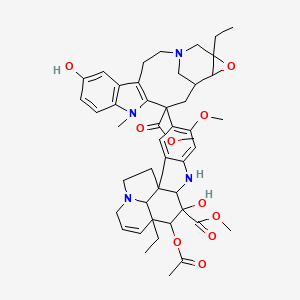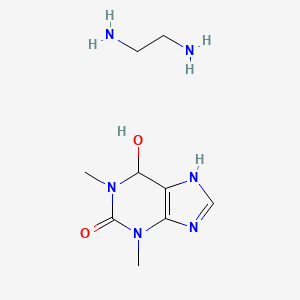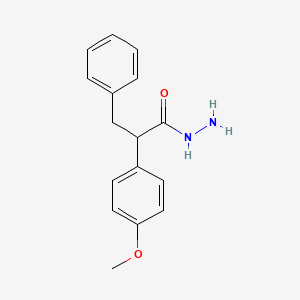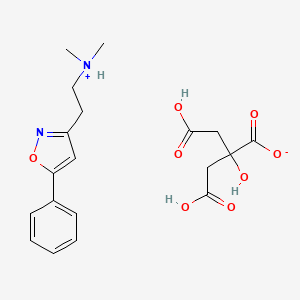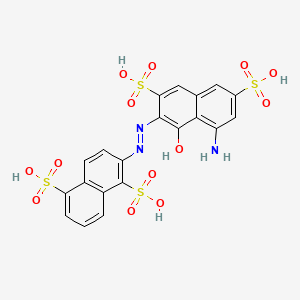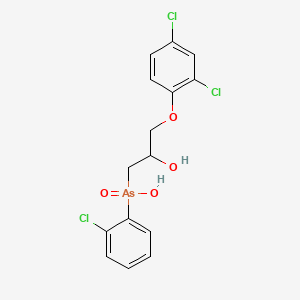
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is a complex organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of multiple chlorine atoms and an arsinic acid group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid typically involves multiple steps, starting with the preparation of the phenoxy and arsinic acid intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Phenoxy Intermediate Preparation: The phenoxy intermediate can be synthesized by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Arsinic Acid Intermediate Preparation: The arsinic acid intermediate is prepared by reacting o-chlorophenyl arsenic acid with a suitable halogenating agent.
Final Coupling Reaction: The final step involves coupling the phenoxy and arsinic acid intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the arsinic acid group, converting it to the corresponding arsine.
Substitution: The chlorine atoms in the phenoxy and arsinic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce arsines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
科学研究应用
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy and arsinic acid groups.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.
作用机制
The compound exerts its effects primarily through its interaction with specific molecular targets in plants. The phenoxy group mimics natural plant hormones, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. The arsinic acid group enhances the compound’s ability to penetrate plant tissues and reach its molecular targets.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy structure but lacks the arsinic acid group.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a methyl group instead of chlorine.
Bromoxynil: Contains a brominated phenol group and is used for similar herbicidal applications.
Uniqueness
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is unique due to the presence of the arsinic acid group, which enhances its biological activity and effectiveness as a herbicide. This structural feature distinguishes it from other phenoxy herbicides and contributes to its specific mode of action and applications.
属性
CAS 编号 |
73791-41-0 |
|---|---|
分子式 |
C15H14AsCl3O4 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]arsinic acid |
InChI |
InChI=1S/C15H14AsCl3O4/c17-10-5-6-15(14(19)7-10)23-9-11(20)8-16(21,22)12-3-1-2-4-13(12)18/h1-7,11,20H,8-9H2,(H,21,22) |
InChI 键 |
SHUMTTSVSADQNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)Cl)[As](=O)(CC(COC2=C(C=C(C=C2)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
